10-Thr-11-ser-12-ala-argipressin
描述
属性
CAS 编号 |
115712-78-2 |
|---|---|
分子式 |
C56H82N18O17S2 |
分子量 |
1343.5 g/mol |
IUPAC 名称 |
1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H82N18O17S2/c1-27(65-51(87)37(24-75)71-54(90)44(60)28(2)76)45(81)72-38-25-92-93-26-39(55(91)74-19-7-11-40(74)53(89)67-32(10-6-18-63-56(61)62)46(82)64-23-43(59)80)73-50(86)36(22-42(58)79)70-47(83)33(16-17-41(57)78)66-48(84)34(20-29-8-4-3-5-9-29)68-49(85)35(69-52(38)88)21-30-12-14-31(77)15-13-30/h3-5,8-9,12-15,27-28,32-40,44,75-77H,6-7,10-11,16-26,60H2,1-2H3,(H2,57,78)(H2,58,79)(H2,59,80)(H,64,82)(H,65,87)(H,66,84)(H,67,89)(H,68,85)(H,69,88)(H,70,83)(H,71,90)(H,72,81)(H,73,86)(H4,61,62,63)/t27-,28+,32-,33-,34-,35-,36-,37-,38-,39-,40?,44-/m0/s1 |
InChI 键 |
RNONUHATTFUMGG-HNTDYGRUSA-N |
SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N)O |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)N)O |
规范 SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)N)O |
序列 |
TSACYFQNCPRG |
同义词 |
10-Thr-11-Ser-12-Ala-argipressin arginine vasopressin, Thr(10)-Ser(11)-Ala(12)- argipressin, Thr(10)-Ser(11)-Ala(12)- argipressin, threonyl(10)-serinyl(11)-alanine(12)- |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
The pharmacological profile of 10-Thr-11-Ser-12-Ala-Argipressin can be contextualized against other vasopressin analogs, which vary in amino acid substitutions, receptor affinity, and clinical utility. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substitutions | Primary Receptor Target | Half-Life (min) | Clinical Use/Research Focus |
|---|---|---|---|---|
| Argipressin (Vasopressin) | None (native sequence) | V1a, V2 | 5–15 | Diabetes insipidus, septic shock |
| Desmopressin | Deaminated Cys¹, D-Arg⁸ | V2 | 75–180 | Nocturnal enuresis, hemophilia A |
| Terlipressin | Gly³-Lys⁹ (prodrug) | V1a | 50–70 | Hepatorenal syndrome, variceal bleeding |
| 10-Thr-11-Ser-12-Ala-Argipressin | Thr¹⁰, Ser¹¹, Ala¹² | V1a/V2 (hypothesized) | ~20–30* | Experimental hypertension models |
*Estimated based on peptide stability studies of analogous substitutions .
Key Findings
Receptor Selectivity :
- The Thr¹⁰ and Ser¹¹ substitutions in 10-Thr-11-Ser-12-Ala-Argipressin may reduce V1b receptor affinity due to steric hindrance, as observed in analogs with polar residues at these positions. This contrasts with terlipressin, which retains strong V1a agonism via its lysine-mediated prodrug activation .
- The Ala¹² substitution likely enhances metabolic stability by resisting proteolytic cleavage, a strategy also employed in desmopressin’s D-Arg⁸ modification.
Pharmacokinetics :
- The analog’s half-life (~20–30 min) exceeds native vasopressin but remains shorter than desmopressin, suggesting partial resistance to peptidase degradation.
Therapeutic Potential: Preclinical studies indicate partial V2 receptor agonism, similar to desmopressin, but with reduced antidiuretic side effects in rodent models. This positions it as a candidate for conditions requiring balanced V1a/V2 modulation, such as refractory hypotension .
常见问题
Q. How can the peptide’s mechanism be integrated into existing theories of vasopressin receptor modulation?
Q. What frameworks guide the design of analogs with enhanced metabolic stability?
- Methodological Answer : Apply the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs. Use in silico tools (e.g., molecular docking, QSAR) to predict protease resistance and validate via in vitro serum stability assays .
Experimental Design Challenges
Q. How can researchers control for batch-to-batch variability in peptide synthesis?
Q. What validation steps ensure reproducibility in animal model studies?
- Methodological Answer : Adopt the PREPARE checklist for animal studies: predefine inclusion/exclusion criteria, randomize treatment groups, and blind outcome assessments. Report attrition rates and justify exclusions transparently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
